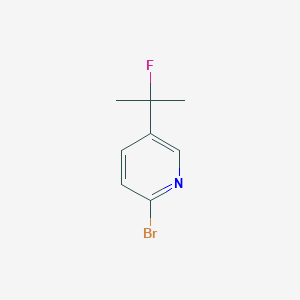

2-Bromo-5-(2-fluoro-2-propyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

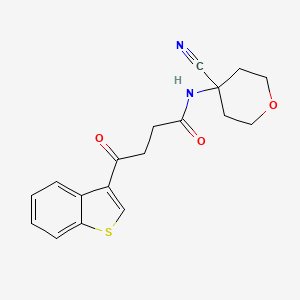

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a chemical compound with the molecular formula C8H9BrFN . It has a molecular weight of 218.07 . The compound is typically stored at +4°C and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(2-fluoropropan-2-yl)pyridine . The InChI code is 1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Physical And Chemical Properties Analysis

“2-Bromo-5-(2-fluoro-2-propyl)pyridine” is a colorless to yellow liquid . It has a molecular weight of 218.07 .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Optical Studies

Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine have been characterized spectroscopically to understand their structural and electronic properties. Spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Density Functional Theory (DFT) calculations, provide insights into the molecule's geometric structure, vibrational frequencies, and chemical shifts. These studies not only reveal the non-linear optical properties of such compounds but also their potential applications in material sciences and electronics (H. Vural, M. Kara, 2017).

Nucleophilic Aromatic Substitution Reactions

Research on halogenopyridines, including 2-bromo-, 2-chloro-, and 2-fluoro-pyridines, under high pressure has shown that these compounds can react with dimethyl acetylenedicarboxylate to form adducts. This highlights their reactivity and potential utility in synthetic organic chemistry for constructing complex molecules (Kiyoshi Matsumoto, Y. Ikemi-Kono, T. Uchida, 1978).

Radiolabeling and Imaging Applications

The synthesis of fluorine-18-labelled fluoropyridine derivatives, such as 5-[18F]fluoro-2-pyridinamine, demonstrates the application of halogenated pyridines in radiopharmaceutical chemistry. These compounds are valuable for developing radiolabelled synthons for imaging central nervous system receptors or other biological targets in vivo (A. Abrahim, P. Angelberger, K. Kletter, Markus Müller, C. Joukhadar, T. Erker, O. Langer, 2006).

Ligand Design and Coordination Chemistry

Unsymmetrical tripodal ligands containing pyridylmethyl components, including bromo and fluoro substituents, have been synthesized for complexing with metals like FeCl2. Such studies are crucial for understanding the steric and electronic influences on metal-ligand coordination, potentially leading to applications in catalysis and material science (L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, 2011).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2-Bromo-5-(2-fluoro-2-propyl)pyridine” are not available, bromo-fluoropyridines are valuable building blocks in organic synthesis and can be used in various cross-coupling reactions . This suggests potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.

Wirkmechanismus

Target of Action

It’s known that this compound can be used as a building block in various chemical reactions, including suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in suzuki–miyaura coupling reactions , which are key in the synthesis of various organic compounds .

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-bromo-5-(2-fluoropropan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBLOISCJTAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2-fluoro-2-propyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)

![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)

![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)